molecular formula C16H18O B7975356 4'-Isopropyl-2-methyl-biphenyl-4-ol

4'-Isopropyl-2-methyl-biphenyl-4-ol

Cat. No.: B7975356
M. Wt: 226.31 g/mol
InChI Key: JSDVVFPUCVJKAF-UHFFFAOYSA-N
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Description

4’-Isopropyl-2-methyl-biphenyl-4-ol is a biphenyl derivative characterized by the presence of an isopropyl group at the 4’ position and a methyl group at the 2 position, along with a hydroxyl group at the 4 position of the biphenyl structure. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Isopropyl-2-methyl-biphenyl-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated biphenyl derivative under mild and functional group-tolerant conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 4’-Isopropyl-2-methyl-biphenyl-4-ol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Isopropyl-2-methyl-biphenyl-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4’-Isopropyl-2-methyl-biphenyl-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4 position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

    4’-Isopropyl-biphenyl-4-ol: Lacks the methyl group at the 2 position.

    2-Methyl-biphenyl-4-ol: Lacks the isopropyl group at the 4’ position.

    Biphenyl-4-ol: Lacks both the isopropyl and methyl groups.

Uniqueness

4’-Isopropyl-2-methyl-biphenyl-4-ol is unique due to the specific substitution pattern on the biphenyl scaffold, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-4-(4-propan-2-ylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-11(2)13-4-6-14(7-5-13)16-9-8-15(17)10-12(16)3/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDVVFPUCVJKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-3-methylphenol (1.87 g, 10 mmol), 4-isopropyl phenyl boronic acid (2.0 g, 12 mmol), potassium carbonate (4.1 g, 30 mmol) and palladium acetate (0.112 g, 0.5 mmol) are placed in water (100 mL). And the resulting mixture is stirred at room temperature over night under open air. The mixture is filtered through Celite and extracted with ethyl acetate (3×200 ml). The combined organic layers are washed with water, 1N HCl, water, brine, dried (MgSO4), concentrated and chromatographed to yield the title compound as a white solid (1.9 g).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.112 g
Type
catalyst
Reaction Step Five

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